molecular formula C9H10Br2 B13494859 4-Bromo-1-(1-bromoethyl)-2-methylbenzene

4-Bromo-1-(1-bromoethyl)-2-methylbenzene

Cat. No.: B13494859
M. Wt: 277.98 g/mol
InChI Key: XEFUIVZHNZFAOD-UHFFFAOYSA-N
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Description

4-Bromo-1-(1-bromoethyl)-2-methylbenzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons It is characterized by the presence of two bromine atoms and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(1-bromoethyl)-2-methylbenzene typically involves the bromination of 1-(1-bromoethyl)-2-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually include a solvent like carbon tetrachloride (CCl4) and a controlled temperature to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(1-bromoethyl)-2-methylbenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Elimination: Strong bases like potassium hydroxide (KOH) in ethanol are used to induce elimination reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atoms.

    Elimination: Alkenes are formed as major products.

    Oxidation: Carboxylic acids or ketones are the primary products.

Scientific Research Applications

4-Bromo-1-(1-bromoethyl)-2-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.

    Materials Science: It is utilized in the production of advanced materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is used in studies related to its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(1-bromoethyl)-2-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atoms and the methyl group on the benzene ring influence the compound’s reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. Additionally, its ability to undergo elimination and oxidation reactions contributes to its versatility in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methylbenzene: Lacks the additional bromine atom on the ethyl group.

    1-Bromo-2-methylbenzene: Has a different substitution pattern on the benzene ring.

    4-Bromo-1-(bromomethyl)-2-methylbenzene: Similar structure but with a bromomethyl group instead of a bromoethyl group.

Uniqueness

4-Bromo-1-(1-bromoethyl)-2-methylbenzene is unique due to the presence of both bromine atoms and the specific positioning of the methyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

4-bromo-1-(1-bromoethyl)-2-methylbenzene

InChI

InChI=1S/C9H10Br2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,7H,1-2H3

InChI Key

XEFUIVZHNZFAOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)Br

Origin of Product

United States

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